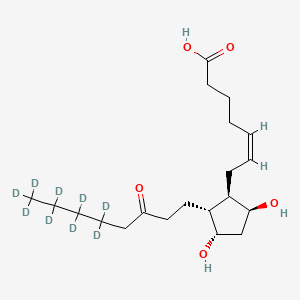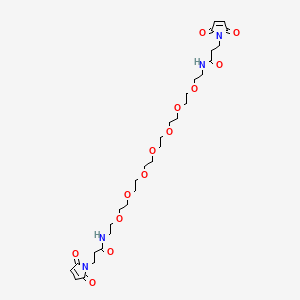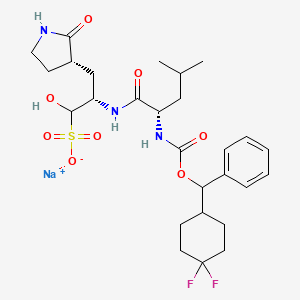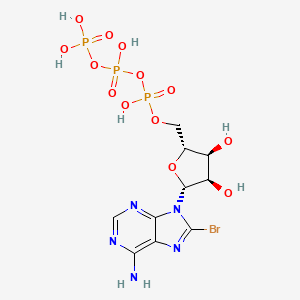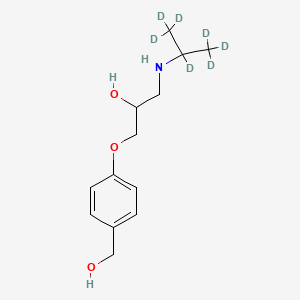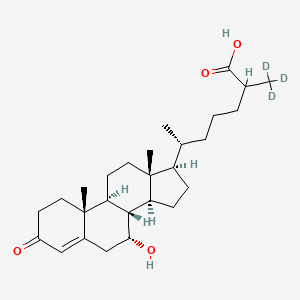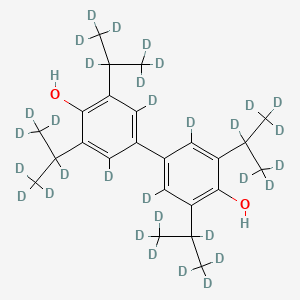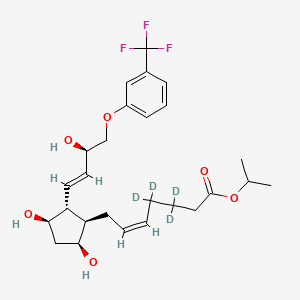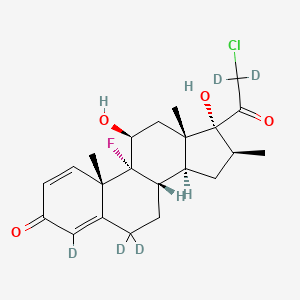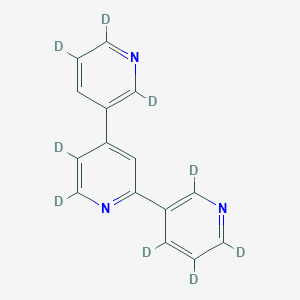
Nicotelline-d9 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotelline-d9 is a deuterium-labeled derivative of nicotelline, a minor alkaloid found in tobacco. The incorporation of deuterium atoms into the structure of nicotelline enhances its stability and alters its pharmacokinetic properties, making it a valuable tool in scientific research . The molecular formula of Nicotelline-d9 is C15H2D9N3, and it has a molecular weight of 242.32 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nicotelline-d9 involves the deuteration of nicotelline. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions. The exact synthetic route may vary, but it generally involves the following steps:
Starting Material: Nicotelline is used as the starting material.
Deuteration: The hydrogen atoms in nicotelline are replaced with deuterium atoms using deuterated reagents such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Purification: The resulting Nicotelline-d9 is purified using chromatographic techniques to ensure high purity
Industrial Production Methods: Industrial production of Nicotelline-d9 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotelline are subjected to deuteration using industrial-scale reactors.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Packaging: The purified Nicotelline-d9 is packaged under controlled conditions to prevent contamination.
Análisis De Reacciones Químicas
Types of Reactions: Nicotelline-d9 undergoes various chemical reactions, including:
Oxidation: Nicotelline-d9 can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Nicotelline-d9 to its reduced forms.
Substitution: Nicotelline-d9 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Nicotelline-d9 may yield N-oxides, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Nicotelline-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological systems.
Medicine: Utilized in drug development to study the metabolic pathways and pharmacokinetics of potential therapeutic agents.
Industry: Applied in the development of stable isotope-labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of Nicotelline-d9 involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are ionotropic receptors composed of five subunits. Nicotelline-d9 binds to these receptors, leading to the activation of dopaminergic neurons in the cortico-limbic pathways. This interaction results in the modulation of neurotransmitter release and neuronal activity .
Comparación Con Compuestos Similares
Nicotelline-d9 is compared with other similar compounds, such as:
Nicotelline: The non-deuterated form of Nicotelline-d9.
Nicotine: A major alkaloid in tobacco with similar pharmacological properties.
Anabasine: Another minor tobacco alkaloid with distinct chemical properties.
Anatabine: A minor tobacco alkaloid with potential therapeutic applications
Uniqueness: Nicotelline-d9 is unique due to its deuterium labeling, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving the metabolism and pharmacokinetics of nicotelline and related compounds .
Propiedades
Fórmula molecular |
C15H11N3 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
2,3,4,6-tetradeuterio-5-[5,6-dideuterio-4-(2,5,6-trideuteriopyridin-3-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C15H11N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-11H/i1D,2D,4D,5D,6D,7D,8D,10D,11D |
Clave InChI |
OILSPHJMIPYURT-ZDMBMJMYSA-N |
SMILES isomérico |
[2H]C1=CC(=C(N=C1[2H])[2H])C2=CC(=NC(=C2[2H])[2H])C3=C(N=C(C(=C3[2H])[2H])[2H])[2H] |
SMILES canónico |
C1=CC(=CN=C1)C2=CC(=NC=C2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


